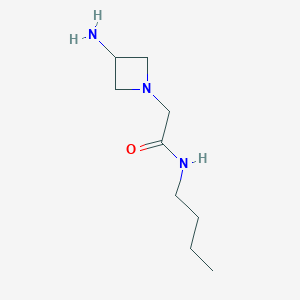![molecular formula C11H15FN2O B1489893 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine CAS No. 1779838-50-4](/img/structure/B1489893.png)
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine
Vue d'ensemble
Description
2-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine (FDB) is an organic compound belonging to the oxazepin family. It is a fluorinated derivative of the oxazepin ring system, which is a cyclic, aromatic heterocyclic compound. FDB has been studied extensively in the fields of organic chemistry, medicinal chemistry, and biochemistry due to its potential biological activity.
Applications De Recherche Scientifique
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine has been studied extensively in the fields of organic chemistry, medicinal chemistry, and biochemistry due to its potential biological activity. It has been used as a model compound for the study of the structure-activity relationships of oxazepin derivatives, as well as for the development of novel drugs. In addition, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine has been used in the synthesis of novel compounds with potential therapeutic applications, such as anti-inflammatory agents and antifungals. 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mécanisme D'action
Target of Action
The primary target of the compound 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine is associated with anticonvulsant activities . It has been suggested that this compound may interact with the Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein of the Wnt/β-catenin pathway . TNIK has been identified as a potential target for the treatment of conditions like colorectal cancer (CRC), which is often associated with dysregulation of the Wnt/β-catenin signaling pathway .
Mode of Action
It is believed that the compound interacts with its targets, such as tnik, to exert its effects . This interaction could potentially lead to changes in the Wnt/β-catenin signaling pathway, which is crucial in many biological processes including cell proliferation, migration, and differentiation .
Biochemical Pathways
The compound 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine may affect the Wnt/β-catenin signaling pathway through its interaction with TNIK . This pathway plays a significant role in cellular processes and its dysregulation is often associated with diseases like CRC . The downstream effects of this interaction and the subsequent alteration of the Wnt/β-catenin pathway could potentially lead to changes in cell proliferation and migration .
Pharmacokinetics
It has been suggested that the compound exhibits considerable antitumor activity in the hct116 xenograft mouse model and shows favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine’s action are likely related to its interaction with TNIK and the subsequent changes in the Wnt/β-catenin signaling pathway . This could potentially lead to suppression of CRC cell proliferation and migration . In addition, the compound has been found to exhibit anticonvulsant activities in a maximal electroshock (MES) test .
Avantages Et Limitations Des Expériences En Laboratoire
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store, and it is relatively non-toxic. In addition, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine has been found to have a wide range of biological activities, making it a useful tool for the study of biological processes. However, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine also has some limitations for laboratory experiments. It is a relatively small molecule, which may limit its ability to bind to certain receptors or enzymes. In addition, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine is a fluorinated compound, which may make it difficult to detect or measure in biological samples.
Orientations Futures
The potential biological activity of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine has been studied extensively, but there are still many potential future directions that could be explored. For example, further research could be conducted on the mechanism of action of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine, as well as its potential therapeutic applications. In addition, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine could be used as a starting point for the development of novel compounds with improved biological activity, or for the synthesis of compounds with novel structures. Finally, 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine could be studied in combination with other compounds to explore potential synergistic effects.
Propriétés
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-1-2-11-9(7-10)8-14(4-3-13)5-6-15-11/h1-2,7H,3-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNKBPNZPFHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)
